6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one

Description

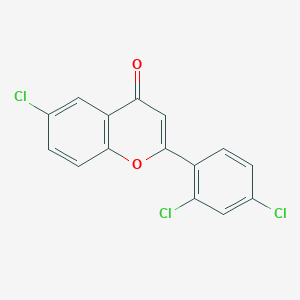

6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one is a synthetic chromen-4-one derivative with a chlorinated aromatic substitution pattern. Structurally, it features a chromen-4-one core substituted with a chlorine atom at position 6 and a 2,4-dichlorophenyl group at position 2 (Figure 1). This compound has garnered attention due to its antinociceptive properties, demonstrating 65.92% peripheral and 53.13% central analgesic activity at 15 mg/kg in murine models . Its synthesis involves the condensation of a substituted ketone and aldehyde under basic conditions, followed by purification via recrystallization . Spectroscopic characterization (¹H/¹³C NMR, IR) confirms its planar aromatic system and hydrogen-bonding interactions, which influence its crystalline packing and stability .

Properties

CAS No. |

36768-57-7 |

|---|---|

Molecular Formula |

C15H7Cl3O2 |

Molecular Weight |

325.6 g/mol |

IUPAC Name |

6-chloro-2-(2,4-dichlorophenyl)chromen-4-one |

InChI |

InChI=1S/C15H7Cl3O2/c16-8-2-4-14-11(5-8)13(19)7-15(20-14)10-3-1-9(17)6-12(10)18/h1-7H |

InChI Key |

STUGCLMHODYNAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 6-chlorochromone.

Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorobenzaldehyde and 6-chlorochromone in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired chromenone derivative.

Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion of the starting materials to the product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

Substitution: The chlorine atoms on the phenyl and chromenone rings can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under mild to moderate conditions.

Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution can result in a variety of functionalized chromenone derivatives.

Scientific Research Applications

6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential pharmacological activities make it a candidate for drug discovery and development. Researchers investigate its effects on various biological targets and pathways to identify potential therapeutic applications.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Modifications

Substituent Effects on Bioactivity

- Chlorination Patterns: The 2,4-dichlorophenyl group in the target compound enhances antinociceptive efficacy compared to mono-chlorinated analogs (e.g., 2-(4-chlorophenyl)-6-methoxychroman-4-one), likely due to increased electron-withdrawing effects and receptor affinity .

- Oxygen vs.

- Hydrophobic Substituents : The 2-thienyl group in 6-chloro-3-hydroxy-2-(2-thienyl)chromen-4-one introduces aromatic heterocyclic interactions, though its bioactivity remains unexplored .

Pharmacokinetic and Binding Insights

- Molecular Docking: Chromen-4-one derivatives, including the target compound, interact with hydrophobic pockets in enzymes like SIRT4. The pyrrolo[1,2-a]quinoxaline moiety in related compounds overlaps with myristoyl chain binding sites, suggesting a shared mechanism for modulating protein-protein interactions .

- Crystal Packing : Weak intermolecular interactions (C–H···O, C–H···π) in 2-(4-chlorophenyl)-6-methoxychroman-4-one stabilize its triclinic lattice, which may correlate with improved solubility compared to highly chlorinated analogs .

Biological Activity

6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a chlorine atom and a dichlorophenyl substituent. Its molecular formula is C15H10Cl2O, and it has been characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has shown that 6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one exhibits significant antimicrobial properties. In a study comparing various derivatives, this compound demonstrated potent activity against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of 6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one has been evaluated in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound exhibited selective cytotoxicity towards malignant cells while showing minimal effects on normal cell lines such as HFL-1 and WI-38.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 5.0 | Apoptosis via caspase activation | |

| HCT-116 | 8.0 | Cell cycle arrest | |

| HepG-2 | 7.5 | Induction of oxidative stress |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases.

The biological activities of 6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory : Inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.